2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole
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Overview
Description
2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole is a complex organic compound that belongs to the class of naphthoimidazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group and a prop-1-en-2-yl group attached to a naphthoimidazole core
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-naphthylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired naphthoimidazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole can be compared with other naphthoimidazole derivatives, such as:
2-Phenyl-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-(4-Hydroxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
2-(4-Chlorophenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole: The presence of a chlorine atom may enhance its electron-withdrawing properties and influence its chemical behavior.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88842-34-6 |
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Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-prop-1-en-2-ylbenzo[e]benzimidazole |
InChI |
InChI=1S/C21H18N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-13H,1H2,2-3H3 |
InChI Key |
RTRDSKOFRFIBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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